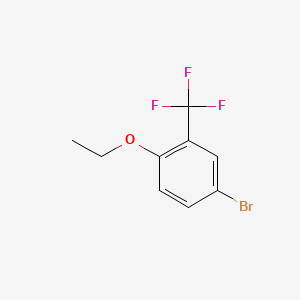

4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

説明

“4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3O . It is a solid substance .

Molecular Structure Analysis

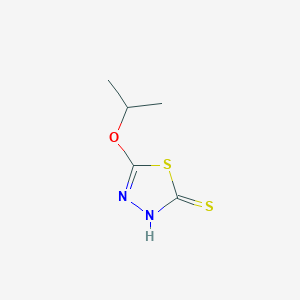

The molecular structure of “4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with bromo, ethoxy, and trifluoromethyl groups . The specific positions of these substituents on the benzene ring can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

“4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene” has a molecular weight of 269.06 . It is a solid substance with a density of 1.5±0.1 g/cm3 . It has a boiling point of 237.2±40.0 °C at 760 mmHg . The compound has a flash point of 120.2±11.6 °C .科学的研究の応用

Synthesis of Organometallic Compounds

Organometallic chemistry often utilizes halogenated benzene derivatives as starting materials. 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene can be used to synthesize various organometallic compounds, such as Grignard reagents, by reacting with magnesium turnings. These compounds are pivotal in creating carbon-carbon bonds during synthesis reactions .

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable precursor in palladium-catalyzed cross-coupling reactions, like the Suzuki and Stille couplings. These reactions are essential for constructing complex organic molecules, particularly in pharmaceutical research where precise molecular architecture is required .

Electrophilic Aromatic Substitution

The presence of the electron-withdrawing trifluoromethyl group makes the benzene ring of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene more susceptible to electrophilic aromatic substitution. This property is exploited in the synthesis of dyes, pigments, and other aromatic compounds .

Benzylic Functionalization

The benzylic position of this compound is amenable to various functionalization reactions, including oxidation and halogenation. This allows for the introduction of different functional groups, which can significantly alter the physical and chemical properties of the molecule for specific applications .

Synthesis of Liquid Crystals

Halogenated benzene derivatives are often used in the synthesis of liquid crystals. The specific structure of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene could lead to the development of new liquid crystal materials with unique electro-optical properties .

Development of Fluorous Chemistry Applications

The trifluoromethyl group in this compound can be utilized in fluorous chemistry, where the goal is to separate reaction products easily using fluorous biphasic systems. This is particularly useful in green chemistry for cleaner processes and product recovery .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene can be used as a building block for the synthesis of various biologically active molecules. Its structural features can be incorporated into drug candidates to influence their pharmacokinetic and pharmacodynamic properties .

Material Science

This compound can serve as a precursor for materials with specific properties, such as polymers with increased resistance to degradation or materials with unique refractive indices. The trifluoromethyl group, in particular, can impart desirable characteristics to these materials .

Safety and Hazards

“4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

特性

IUPAC Name |

4-bromo-1-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDWEDIMCBCUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660174 | |

| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914635-58-8 | |

| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)

![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)